2-Methoxy-3'-methyl-biphenyl-3-ylamine
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Overview
Description
2-Methoxy-3’-methyl-biphenyl-3-ylamine is an organic compound with the molecular formula C13H13NO. It is a biphenyl derivative, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 3’-position on the biphenyl structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3’-methyl-biphenyl-3-ylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods
While specific industrial production methods for 2-Methoxy-3’-methyl-biphenyl-3-ylamine are not widely documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3’-methyl-biphenyl-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Methoxy-3’-methyl-biphenyl-3-ylamine is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-3’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-biphenyl-3-ylamine
- 3-Methyl-biphenyl-3-ylamine
- 2-Methoxy-4’-methyl-biphenyl-3-ylamine
Uniqueness
2-Methoxy-3’-methyl-biphenyl-3-ylamine is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-methoxy-3-(3-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-6-11(9-10)12-7-4-8-13(15)14(12)16-2/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRCGDFSFHZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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